rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
Description
Molecular Formula: C₇H₁₂ClF₂NO Structural Features:
- Bicyclic core: 7,7-difluoro-2-oxabicyclo[4.1.0]heptane, comprising a fused cyclopropane ring and an oxygen-containing six-membered ring.
- Substituents: A methanamine group at the 1-position and two fluorine atoms at the 7-position of the bicyclic system.
- Salt form: Hydrochloride, enhancing aqueous solubility .
Properties
IUPAC Name |
[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJJWBUZWKJEX-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@](C2(F)F)(OC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-24-0 | |
| Record name | rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride typically involves several key steps:
Formation of the bicyclic core: : This is achieved through a cycloaddition reaction, often involving a diene and a suitable dienophile under controlled temperature and pressure conditions.
Introduction of fluorine atoms: : Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, ensuring selective incorporation of fluorine atoms into the desired positions.
Amination: : The bicyclic intermediate is subjected to amination using reagents such as ammonia or primary amines under catalytic conditions.
Hydrochloride formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Scaling up the production for industrial purposes involves optimizing each step to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, and advanced purification techniques, such as recrystallization and column chromatography, are utilized to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the bicyclic core, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: : Alkyl halides, acyl chlorides, typically under basic conditions with catalysts like triethylamine.
Major Products Formed
Depending on the reaction type, major products include oxo derivatives, reduced amines, and various substituted bicyclic compounds.
Scientific Research Applications
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride finds applications across multiple scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: : Utilized in the production of fluorinated compounds and materials, contributing to the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound's reactivity and binding affinity, often enhancing its stability and specificity. The bicyclic structure facilitates interactions with various biological targets, influencing pathways related to signal transduction, metabolism, and cellular responses.
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 136.2–146.9 Ų for various adducts (e.g., [M+H]⁺: 136.2 Ų) .
- Volatility: Reduced compared to non-fluorinated oxabicyclo derivatives due to polar fluorine and amine groups .
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[4.1.0]heptane Family
| Compound Name | Structural Differences | Key Properties | Applications |
|---|---|---|---|
| rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride | Replaces fluorine with a hydroxyl group; amine at 6-position | Higher polarity, increased hydrogen-bonding capacity | Synthetic intermediates for bioactive molecules |
| rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride | Replaces oxygen with nitrogen (azabicyclo); hydroxyl at 6-position | Enhanced basicity; potential for enzyme inhibition | Pharmacological studies targeting amine receptors |
| rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol | Benzyl group and azabicyclo core; lacks fluorine | Higher lipophilicity; serotonin receptor affinity | Neurological research |
Key Observations :
- Fluorine Impact: The 7,7-difluoro substitution in the target compound reduces volatility and increases metabolic stability compared to non-fluorinated analogues (e.g., 7-oxabicyclo[4.1.0]heptan-2-one) .
- Salt Form Advantages : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility versus free bases or carbamates, critical for drug formulation .
Bicyclo[2.2.1]heptane Derivatives
| Compound Name | Structural Differences | Key Properties | Applications |
|---|---|---|---|
| rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride | Smaller bicyclo[2.2.1] ring; methanamine at 2-position | Higher ring strain; increased reactivity in nucleophilic substitutions | Anticancer agent development (apoptosis induction) |
| 1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride | Single fluorine at 4-position; similar bicyclo[2.2.1] core | Moderate solubility; fluorine enhances target binding | Antimicrobial research |
Key Observations :
- Ring Size Effects : The bicyclo[4.1.0] system (7-membered) in the target compound offers greater conformational flexibility than bicyclo[2.2.1] derivatives, influencing binding specificity .
- Stereochemistry : Exo vs. endo configurations (e.g., in bicyclo[2.2.1] derivatives) significantly alter biological activity profiles .
Functional Group Variants
Key Observations :
- Halogen Substitution : Fluorine’s electronegativity and small size improve pharmacokinetics compared to bulkier halogens (e.g., bromine) .
- Amine Positioning : Methanamine at the 1-position (target compound) vs. 6-position (e.g., rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine) alters hydrogen-bonding interactions with biological targets .
Tables
Table 1: Collision Cross-Section (CCS) Data for Adducts of the Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 164.08815 | 136.2 |
| [M+Na]⁺ | 186.07009 | 145.8 |
| [M+NH₄]⁺ | 181.11469 | 146.9 |
Table 2: Solubility Comparison of Salt Forms
| Compound | Solubility in Water (mg/mL) |
|---|---|
| Target compound (hydrochloride) | 25.3 |
| Free base (non-salt form) | 2.1 |
| Carbamate derivative | 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
